7,7-Dimethyl-7H-benzo[c]fluorene

Organic Synthesis OLED Intermediates Process Chemistry

OLED researchers face efficiency roll-off from uncontrolled π-π stacking in solid-state devices. 7,7-Dimethyl-7H-benzo[c]fluorene solves this with geminal dimethyl groups that sterically disrupt planarity, suppress excimer formation, and enhance solubility in toluene for solution processing. • 75% synthetic yield via Grignard route ensures cost-effective scale-up • Enables regioselective bromination at 5-/9-positions for Suzuki-Miyaura polymerization • Rigid benzofluorene core provides high Tg for thermally stable amorphous films

Molecular Formula C19H16
Molecular Weight 244.3 g/mol
CAS No. 112486-09-6
Cat. No. B1525813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-7H-benzo[c]fluorene
CAS112486-09-6
Molecular FormulaC19H16
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESCC1(C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41)C
InChIInChI=1S/C19H16/c1-19(2)16-10-6-5-9-15(16)18-14-8-4-3-7-13(14)11-12-17(18)19/h3-12H,1-2H3
InChIKeySJVOYVUTRSZMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Dimethyl-7H-benzo[c]fluorene: Core Properties & OLED Intermediate


7,7-Dimethyl-7H-benzo[c]fluorene (CAS 112486-09-6) is a polycyclic aromatic hydrocarbon (PAH) characterized by a rigid benzo[c]fluorene core featuring geminal dimethyl substitution at the 7-position . This compound belongs to the broader class of fluorene derivatives that serve as critical building blocks for organic electronics, particularly as synthetic intermediates for advanced materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [1]. The 7,7-dimethyl substitution pattern is not merely structural decoration; it directly influences steric hindrance around the central core, which in turn modulates the solubility, solid-state packing behavior, and thermal stability of downstream materials constructed from this platform [2]. Commercially, the material is typically supplied as a white to light yellow powder with a certified purity of ≥94.0% (GC) and a melting point range of 83.0 to 87.0 °C .

Sterically hindered core for OLED intermediates
Solution-processable building block
Gateway to brominated derivatives

7,7-Dimethyl-7H-benzo[c]fluorene Irreplaceability


The 7,7-dimethyl substitution pattern in 7,7-Dimethyl-7H-benzo[c]fluorene is a critical differentiator that prevents straightforward interchange with unsubstituted benzo[c]fluorene or simpler fluorene derivatives. The gem-dimethyl groups at the 7-position introduce significant steric bulk that disrupts the planarity of the rigid aromatic core, directly impacting solid-state packing and solubility in organic solvents [1]. This steric hindrance is not a passive feature; it actively suppresses intermolecular π-π stacking, a primary pathway for concentration quenching and excimer formation in solid-state OLED devices [2]. Consequently, a procurement substitution with a non-methylated analog (e.g., 7H-benzo[c]fluorene) would yield materials with dramatically different aggregation behavior, potentially suffering from severe efficiency roll-off at high brightness due to uncontrolled intermolecular interactions. Furthermore, the dimethyl substitution enhances the compound's solubility in common organic solvents like toluene, a key processing advantage for solution-based fabrication of electronic layers that is absent in its unsubstituted counterpart [3].

7,7-Dimethyl analog
Unsubstituted benzo[c]fluorene
Steric bulk enhances solubility
Solubility may be limited
Suppresses π-π stacking
Aggregation quenching may occur
Enables regioselective bromination
Regioselectivity may shift

7,7-Dimethyl-7H-benzo[c]fluorene Comparative Performance


Synthetic Yield via Grignard vs. Brominated Analogs

A direct head-to-head comparison of synthetic yields for the parent 7,7-Dimethyl-7H-benzo[c]fluorene core versus its brominated derivative reveals a significant efficiency advantage. The parent compound was synthesized via a multi-step sequence involving a Grignard coupling of 2-bromochlorobenzene with 1-naphthalenyl magnesium bromide, followed by acetone addition and an acid-catalyzed cyclization step. This route achieved a final isolated yield of 75% with a purity of 98% after purification [1]. In stark contrast, the synthesis of a key derivative, 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene, which starts from 1-bromonaphthalene and proceeds through similar intermediates, reports a significantly lower yield of 63.1% under optimized conditions [2]. The 11.9 percentage point drop in yield for the brominated analog underscores the additional synthetic cost and complexity introduced by regioselective halogenation on the rigid benzo[c]fluorene scaffold. For a procurement scientist, this translates to a 12% higher raw material utilization efficiency when scaling the parent compound versus its brominated counterpart.

Synthetic Yield
Cross-study comparable
75% vs 63.1%
Reported yield context; may support scale-up review
Grignard route; 11.9 pp difference
Organic Synthesis OLED Intermediates Process Chemistry

Thermal Stability vs. Non-Methylated Fluorenes

While direct TGA or DSC data for 7,7-Dimethyl-7H-benzo[c]fluorene is not explicitly reported in the primary literature, a robust class-level inference can be drawn from patent and technical literature on benzofluorene derivatives. The benzofluorene core, particularly when substituted with 7,7-dimethyl groups, is associated with a high glass transition temperature (Tg) and long-lasting morphological durability compared to conventional fluorene materials [1]. In contrast, simple diarylfluorene derivatives without the fused benzo ring and dimethyl substitution exhibit much lower glass transition temperatures in the range of 31–74 °C [2]. The implication is that the target compound's rigid, fused ring system with gem-dimethyl steric hindrance significantly raises its Tg, thereby inhibiting crystallization and maintaining amorphous film morphology under device operating conditions. For procurement, this suggests that devices fabricated using 7,7-Dimethyl-7H-benzo[c]fluorene-based materials will have superior lifetime and stability relative to those using simpler fluorenes with lower Tg values.

Thermal Stability
Class-level inference
Higher Tg inferred vs 31–74 °C
Class-level inference; data to verify
Morphology retention context
Materials Science OLED Stability Thermal Analysis

Critical Intermediate for Regioselective Bromination

7,7-Dimethyl-7H-benzo[c]fluorene serves as the indispensable precursor for synthesizing key brominated intermediates—specifically 5-bromo, 9-bromo, and 5,9-dibromo derivatives—which are the actual reactive building blocks for constructing advanced OLED materials [1]. The dimethyl substitution at the 7-position not only influences solubility but also exerts a steric directing effect, enabling regioselective bromination at the 5- and/or 9-positions [2]. This contrasts sharply with unsubstituted benzo[c]fluorene, where bromination may be less selective due to the absence of the steric shield provided by the gem-dimethyl groups. The resulting brominated derivatives (e.g., 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene, CAS 954137-48-5) are then employed in Suzuki-Miyaura cross-coupling reactions to introduce the benzo[c]fluorene core into larger conjugated systems, yielding high-performance host materials and charge transport layers for OLEDs [3]. Without the parent 7,7-dimethyl core, access to this entire class of high-value OLED materials is precluded.

Synthetic Utility
Method context
Precursor to 5-bromo & 5,9-dibromo derivatives
Enables regioselective functionalization
Suzuki-Miyaura coupling entry point
Cross-Coupling OLED Materials Synthetic Methodology

7,7-Dimethyl-7H-benzo[c]fluorene Application Scenarios


Scalable OLED Building Block Synthesis

Given the 75% synthetic yield achieved in a multi-step Grignard-based route [1], this compound is optimally suited as a cost-effective, scalable core for producing brominated derivatives (e.g., 5-bromo and 5,9-dibromo). Its high yield translates to lower material costs and reduced solvent/energy consumption, making it a preferred choice for industrial-scale synthesis of OLED intermediates over lower-yielding alternative routes.

Morphologically Stable HTL & Host Materials

The class-level inference of a high glass transition temperature (Tg) for benzofluorene derivatives, compared to the low Tg (31–74 °C) of simple diarylfluorenes [2], positions 7,7-Dimethyl-7H-benzo[c]fluorene-based materials as superior candidates for thermally robust OLED components. Its rigid core resists crystallization, ensuring stable amorphous film morphology during prolonged device operation, which is critical for maintaining charge transport efficiency and preventing device failure in commercial OLED displays [3].

Regioselective Functionalization for Conjugated Polymers

The steric hindrance imparted by the 7,7-dimethyl groups enables precise regiocontrol during bromination at the 5- and 9-positions [4]. This is essential for the subsequent Suzuki-Miyaura polymerization steps used to create well-defined conjugated polymers and dendrimers for high-efficiency OLEDs. For procurement teams focused on next-generation OLED materials, this compound is the mandatory starting point for accessing a patented library of high-performance electroluminescent materials .

Application
Selection Property
Validation Focus
OLED intermediate synthesis
Synthetic yield profile
Grignard route yield verification
Morphologically stable HTL/host materials
Thermal stability profile
Tg and morphology endpoint review
Regioselective conjugated polymer precursor
Regioselectivity control
Bromination position analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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